Dabuzalgron hydrochloride

Descripción general

Descripción

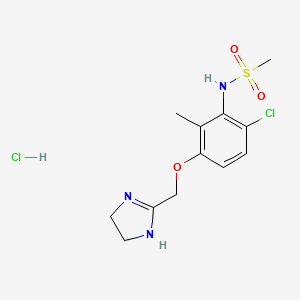

Dabuzalgron clorhidrato es un fármaco de molécula pequeña que actúa como agonista selectivo del receptor adrenérgico alfa-1A. Fue desarrollado inicialmente por F. Hoffmann-La Roche Ltd. para el tratamiento de enfermedades urogenitales, particularmente la incontinencia urinaria . El compuesto tiene una fórmula molecular de C12H16ClN3O3S y es conocido por su alta selectividad hacia los receptores adrenérgicos alfa-1A .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dabuzalgron clorhidrato involucra varios pasos clave. La estructura central es una sulfonamida, específicamente N-fenilmetanosulfonamida, que lleva un grupo cloro en la posición 2, un grupo 4,5-dihidro-1H-imidazol-2-ilmetoxilo en la posición 5 y un grupo metilo en la posición 6 . La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de sulfonamida: Esto se logra haciendo reaccionar cloruro de fenilmetanosulfonilo con una amina adecuada.

Introducción del grupo cloro: La cloración se realiza utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.

Unión del grupo imidazol-ilmetoxilo: Este paso involucra la reacción de la sulfonamida sustituida con cloro con 4,5-dihidro-1H-imidazol-2-metanol en condiciones básicas.

Metilación: El paso final involucra la metilación del anillo aromático usando yoduro de metilo o un agente metilante similar.

Métodos de producción industrial: La producción industrial de dabuzalgron clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucra técnicas avanzadas como la química de flujo continuo y la cromatografía líquida de alto rendimiento para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Dabuzalgron clorhidrato se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en presencia de un catalizador como el ácido acético.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.

Productos principales:

Oxidación: Formación de sulfoxidos o sulfonas.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Introducción de grupos metoxi u otros alcoxi.

Aplicaciones Científicas De Investigación

1.1. Treatment of Urinary Incontinence

Dabuzalgron has been primarily studied for its efficacy in treating stress urinary incontinence (SUI). A clinical study demonstrated that administering 1.5 mg of dabuzalgron twice daily resulted in a significant reduction in the mean weekly number of SUI episodes among women, with minimal cardiovascular side effects reported . This makes it a promising candidate for patients who require effective management of urinary incontinence without the complications often associated with other treatments.

1.2. Cardioprotection

Research indicates that dabuzalgron may have cardioprotective properties. In experimental models, it has been shown to protect against cardiac damage induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxicity . This suggests that dabuzalgron could potentially be utilized in patients undergoing chemotherapy to mitigate cardiac risks.

Pharmacological Profile

Dabuzalgron is characterized as a selective alpha-adrenergic agonist with a specific affinity for the alpha-1A adrenergic receptor subtype. Its pharmacological actions include:

- Alpha-1A Adrenergic Receptor Activation : Dabuzalgron selectively activates alpha-1A receptors, which are implicated in smooth muscle contraction and vasoconstriction, making it effective for treating conditions like urinary incontinence .

- Dose-Dependent Effects : Studies on animal models have shown that dabuzalgron produces dose-dependent increases in intraurethral and arterial blood pressures, indicating its potential utility in managing conditions related to blood pressure regulation .

3.1. Clinical Trials

Dabuzalgron's clinical trials have primarily focused on its application for urinary incontinence. The results from these studies indicate a favorable safety profile and therapeutic efficacy:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Clinical Trial on SUI | Women with SUI | 1.5 mg twice daily | Significant reduction in SUI episodes with minimal cardiovascular effects |

3.2. Mechanistic Insights

Dabuzalgron's mechanism of action involves modulation of adrenergic signaling pathways:

- It acts as a positive allosteric modulator at the alpha-1 adrenergic receptors, enhancing the receptor's response to endogenous catecholamines without producing excessive vasoconstriction .

- The compound has been noted to exert protective effects against myocardial ischemia and reperfusion injury, further supporting its potential role in cardioprotection .

Mecanismo De Acción

Dabuzalgron clorhidrato ejerce sus efectos al unirse selectivamente y activar los receptores adrenérgicos alfa-1A. Esta activación conduce a una cascada de eventos de señalización intracelular, principalmente involucrando la activación de quinasas reguladas por señales extracelulares (ERK) y otros efectores descendentes . Los efectos cardioprotectores del compuesto se atribuyen a su capacidad para mejorar la función mitocondrial y regular la transcripción genética relacionada con la producción de energía .

Compuestos similares:

A61603: Otro agonista selectivo del receptor adrenérgico alfa-1A con aplicaciones terapéuticas similares.

Fenilefrina: Un agonista no selectivo del receptor adrenérgico alfa utilizado como descongestionante y vasopresor.

Metoximamina: Un agonista del receptor adrenérgico alfa utilizado para tratar la hipotensión.

Singularidad: Dabuzalgron clorhidrato es único debido a su alta selectividad para los receptores adrenérgicos alfa-1A, lo que minimiza los efectos fuera del objetivo y mejora su potencial terapéutico . A diferencia de los agonistas no selectivos, dabuzalgron clorhidrato proporciona una activación dirigida de vías adrenérgicas específicas, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos.

Comparación Con Compuestos Similares

A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.

Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.

Uniqueness: Dabuzalgron hydrochloride is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.

Actividad Biológica

Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has garnered attention for its potential therapeutic applications, particularly in cardioprotection and the treatment of urinary incontinence. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Dabuzalgron primarily targets the α1A-AR subtype, which is crucial for various physiological processes, including cardiac function. Activation of this receptor has been shown to:

- Enhance contractile function : Dabuzalgron improves myocardial contractility, making it beneficial for heart function.

- Regulate mitochondrial function : It preserves mitochondrial integrity and ATP synthesis, especially under stress conditions such as doxorubicin-induced cardiotoxicity.

- Activate cytoprotective signaling pathways : The compound activates ERK 1/2 and other pro-survival pathways, contributing to its cardioprotective effects .

Cardioprotection Against Doxorubicin

Research indicates that dabuzalgron provides significant protection against doxorubicin (DOX)-induced cardiotoxicity in animal models. Key findings include:

- Preservation of Mitochondrial Function : Treatment with dabuzalgron restored normal expression levels of genes associated with mitochondrial function after DOX treatment. This included upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is vital for mitochondrial biogenesis .

- Reduction of Reactive Oxygen Species (ROS) : Dabuzalgron treatment reduced ROS production, a common contributor to oxidative stress and cellular damage in heart tissue exposed to DOX .

- Gene Expression Analysis : RNA sequencing revealed that dabuzalgron administration resulted in the normalization of complex I subunit abundance and ATP synthase subunits, which are critical for energy production in cardiomyocytes .

Clinical Trials and Efficacy

Dabuzalgron has undergone several clinical trials primarily aimed at treating urinary incontinence. While it demonstrated good tolerance and minimal cardiovascular side effects, it failed to meet the primary efficacy endpoints in these trials. Despite this setback, the drug's safety profile suggests potential repurposing for cardiac applications .

Example 1: Doxorubicin-Induced Cardiotoxicity Model

In a study involving mice treated with DOX, dabuzalgron was administered to assess its protective effects. Results indicated:

- Improved Cardiac Function : Mice receiving dabuzalgron exhibited enhanced cardiac contractility compared to controls.

- Histological Analysis : Examination of heart tissues revealed reduced fibrosis and preserved myocardial architecture in the dabuzalgron group .

Summary of Findings

The biological activity of this compound highlights its potential as a cardioprotective agent through selective activation of α1A-ARs. The following table summarizes key findings from preclinical studies:

| Study Aspect | Findings |

|---|---|

| Mechanism | Selective α1A-AR agonism |

| Cardioprotection | Protects against DOX-induced cardiotoxicity |

| Mitochondrial Function | Restores ATP synthesis and mitochondrial integrity |

| ROS Production | Significantly reduced |

| Gene Expression | Normalization of mitochondrial genes post-treatment |

Future Directions

Further research is warranted to explore the therapeutic potential of dabuzalgron in heart failure and other cardiovascular conditions. Investigations into its long-term effects and mechanisms could pave the way for new treatment strategies targeting cardiac protection without adverse cardiovascular effects.

Propiedades

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRMKDCRDUXTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176344 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a. | |

| Record name | R450 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

219311-43-0 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.